molecular formula C22H19N3O3S2 B4927156 N-({3-hydroxy-4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)thiophene-2-carboxamide

N-({3-hydroxy-4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)thiophene-2-carboxamide

Cat. No.: B4927156
M. Wt: 437.5 g/mol
InChI Key: SDJQKPGZQUSKLU-UHFFFAOYSA-N
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Description

N-({3-hydroxy-4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of N-({3-hydroxy-4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)thiophene-2-carboxamide involves several steps. One common method is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-({3-hydroxy-4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, cell proliferation, and microbial inhibition . The exact molecular targets may vary depending on the specific biological activity being studied.

Properties

IUPAC Name

N-[[3-hydroxy-4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-12(2)13-5-8-18-16(10-13)24-21(28-18)15-7-6-14(11-17(15)26)23-22(29)25-20(27)19-4-3-9-30-19/h3-12,26H,1-2H3,(H2,23,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJQKPGZQUSKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)NC(=S)NC(=O)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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